molecular formula C14H11N5O4 B581887 Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate CAS No. 1256633-33-6

Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate

Cat. No. B581887
M. Wt: 313.273
InChI Key: WDEMOZOGTCVBEX-UHFFFAOYSA-N
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Description

Imidazole derivatives are a class of compounds that have been widely studied due to their diverse biological activities . They are often used in the development of pharmaceuticals .


Synthesis Analysis

The synthesis of imidazole derivatives can vary greatly depending on the specific compound. For example, one method involves the reaction of a compound with an imidazole ring .


Molecular Structure Analysis

Imidazole derivatives typically contain an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving imidazole derivatives can be quite diverse, depending on the specific compound and the conditions of the reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary greatly depending on the specific compound. For example, some imidazole derivatives are solid at room temperature .

Scientific Research Applications

Photochemical Behavior and Rearrangement

The photochemical behavior of nitro-imidazoles, including structures similar to methyl 4,5-di(1-imidazolyl)-2-nitrobenzoate, has been studied in water-containing solutions. These studies show that upon photochemical rearrangement, various compounds are formed, indicating potential applications in photochemical synthesis and understanding the reactivity of nitro-imidazoles under light exposure (Pfoertner & Daly, 1987).

Alternative Solvents for Synthesis and Catalysis

Nitro-functionalized imidazolium salts have been explored as alternative solvents to nitromethane for organic and catalytic reactions. These salts, including those with structures resembling methyl 4,5-di(1-imidazolyl)-2-nitrobenzoate, facilitate a green approach to synthesis and catalysis, highlighting their importance in developing environmentally friendly chemical processes (Ren et al., 2011).

Antimicrobial and Cytotoxic Activities

Compounds derived from imidazole and nitrobenzene, similar to methyl 4,5-di(1-imidazolyl)-2-nitrobenzoate, have been synthesized and evaluated for their antimicrobial and cytotoxic activities. These studies suggest potential applications in developing new antimicrobial agents and cancer therapeutics (Patil et al., 2011).

Electrocatalysis and Fuel Cell Technologies

Research into imidazole-based compounds, including those with structural similarities to methyl 4,5-di(1-imidazolyl)-2-nitrobenzoate, has shown their potential application in electrocatalysis and as electrolytes in fuel cells. These compounds contribute to the development of high-temperature proton-conducting polymer electrolytes, indicating their significance in advancing fuel cell technologies (Schechter & Savinell, 2002).

Future Directions

The future directions of research into imidazole derivatives are likely to continue to focus on their potential uses in medicine, given their diverse biological activities .

properties

IUPAC Name

methyl 4,5-di(imidazol-1-yl)-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O4/c1-23-14(20)10-6-12(17-4-2-15-8-17)13(7-11(10)19(21)22)18-5-3-16-9-18/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDEMOZOGTCVBEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])N2C=CN=C2)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001183615
Record name Benzoic acid, 4,5-di-1H-imidazol-1-yl-2-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001183615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate

CAS RN

1256633-33-6
Record name Benzoic acid, 4,5-di-1H-imidazol-1-yl-2-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256633-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4,5-di-1H-imidazol-1-yl-2-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001183615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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